L-PHENYLALANINE (13C9; 15N)
Description
Rationale for Advanced Isotopic Tracer Application in Comprehensive Metabolic and Proteomic Studies
The complexity of biological systems, with their interconnected metabolic and signaling networks, necessitates tools that can provide a holistic view. Advanced isotopic tracers like L-Phenylalanine (U-13C9; 15N) are central to such systems-level investigations for several reasons:
Integration of Metabolomics and Proteomics: Phenylalanine is a fundamental building block of proteins. gbiosciences.com By using L-Phenylalanine (U-13C9; 15N), researchers can simultaneously study both metabolic transformations of phenylalanine and its incorporation into newly synthesized proteins. pubcompare.aiisotope.com This integrated approach, often referred to as "fluxomics," provides a more complete picture of cellular responses to various stimuli or disease states.
Quantitative Analysis: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize labeled amino acids to accurately quantify differences in protein abundance between different cell populations. pharmiweb.com This is crucial for understanding changes in the proteome during processes like cell differentiation, disease progression, or drug treatment.
Understanding Disease Mechanisms: Altered metabolism is a hallmark of many diseases, including cancer and metabolic disorders. creative-proteomics.comspringernature.com Isotopic tracers allow for the detailed investigation of these metabolic shifts, potentially identifying new therapeutic targets and diagnostic biomarkers. For instance, studies have used labeled phenylalanine to investigate tumor metabolism and protein synthesis in cancer models. nih.gov
Structural Biology: In NMR-based structural biology, uniform labeling of proteins with ¹³C and ¹⁵N is essential for determining their three-dimensional structures and studying their dynamics. researchgate.net This information is critical for understanding protein function and for rational drug design.
Table 1: Applications of L-Phenylalanine (U-13C9; 15N) in Research
| Research Area | Specific Application | Analytical Technique |
|---|---|---|
| Metabolomics | Metabolic flux analysis, pathway elucidation | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Proteomics | Quantitative protein analysis (e.g., SILAC), protein synthesis and turnover studies | Mass Spectrometry (MS) |
| Systems Biology | Integrated analysis of metabolic and proteomic networks | MS, NMR, Computational Modeling |
| Structural Biology | Protein structure determination and dynamics studies | Nuclear Magnetic Resonance (NMR) |
| Disease Research | Investigation of metabolic reprogramming in cancer and other diseases | MS, NMR, PET Imaging |
Properties
Molecular Weight |
175.12 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Enrichment of L Phenylalanine U 13c9; 15n
Biosynthetic Pathways for Uniform Isotopic Incorporation
Biosynthetic production is a widely employed method for generating uniformly labeled L-Phenylalanine. This approach leverages the natural metabolic machinery of microorganisms. Typically, bacteria such as Escherichia coli or the facultative methylotrophic bacterium Brevibacterium methylicum are cultured in a minimal medium where the sole carbon source is U-13C glucose and the sole nitrogen source is a 15N-labeled ammonium (B1175870) salt. ckisotopes.comibmc.msk.runih.gov
In this environment, the microorganisms synthesize all their required amino acids, including L-Phenylalanine, by incorporating the stable isotopes from the growth medium. The key metabolic route for aromatic amino acid synthesis is the shikimate pathway. This pathway converts primary metabolites into chorismate, a crucial precursor for phenylalanine, tyrosine, and tryptophan. By providing exclusively 13C-labeled glucose and 15N-labeled nitrogen, the resulting L-Phenylalanine becomes fully and uniformly labeled with these isotopes. ckisotopes.comnih.gov Feeding experiments with [U-13C]phenylalanine in organisms like Penicillium chrysogenum have confirmed the incorporation of the labeled skeleton into various metabolites, demonstrating the utility of this approach in metabolic flux analysis. nih.gov
The efficiency of this biosynthetic process can be significantly enhanced by using genetically engineered microbial strains. Overexpression of key enzymes in the phenylalanine biosynthetic pathway can lead to higher yields of the desired isotopically labeled amino acid.
Chemoenzymatic and Chemical Synthetic Methodologies for Enriched L-Phenylalanine
Chemoenzymatic and purely chemical synthesis offer alternative routes to labeled L-Phenylalanine, providing greater flexibility in labeling patterns. d-nb.infonih.gov These methods can be tailored to introduce isotopes at specific positions or to achieve uniform labeling.
A common chemoenzymatic strategy involves the enzymatic reductive amination of a labeled precursor. For instance, an isotopically labeled phenylpyruvate can be converted to L-Phenylalanine. deepdyve.com This reaction is catalyzed by enzymes like phenylalanine dehydrogenase, which facilitates the stereoselective addition of an amino group from a labeled nitrogen source, ensuring the production of the biologically active L-enantiomer with high enantiomeric purity. deepdyve.comresearchgate.net This combined chemical and enzymatic approach has been successfully used to synthesize various isotopomers of L-Phenylalanine. d-nb.infonih.gov The synthesis of L-Phenylalanine-N-T-BOC (13C9,15N), a protected form of the amino acid, also utilizes isotopic labeling of precursors before or during the synthetic process. evitachem.com
Total chemical synthesis provides another avenue, though it often involves more intricate multi-step procedures and challenges in controlling stereochemistry. Classic methods like the Strecker or Erlenmeyer-Plöchl synthesis can be adapted for this purpose. However, these routes typically produce a racemic mixture of D- and L-phenylalanine, necessitating a subsequent resolution step to isolate the desired L-isomer. This can be accomplished through techniques such as enzymatic resolution or chiral chromatography.
Characterization and Purity Assessment of Synthesized L-Phenylalanine (U-13C9; 15N)
Mass Spectrometry (MS) is a primary tool for confirming the molecular weight and the degree of isotopic incorporation. The mass spectrum of L-Phenylalanine (U-13C9; 15N) will show a molecular ion peak corresponding to the fully labeled molecule (C9H11NO2), which has a molecular weight of approximately 175.12 g/mol . isotope.com Gas chromatography-mass spectrometry (GC-MS) and triple-stage quadrupole mass spectrometry (GC/MS/MS) are powerful methods for determining isotopic ratios in biological samples, even at very low enrichment levels. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is invaluable for confirming the uniform distribution of the 13C and 15N isotopes throughout the molecule. In a uniformly 13C-labeled compound, the 13C NMR spectrum will exhibit complex splitting patterns due to 13C-13C couplings. Similarly, the presence and location of the 15N label can be confirmed by 15N NMR or through heteronuclear correlation experiments. Isotopically labeled amino acids, including L-Phenylalanine, are crucial for NMR-based research to study the structure and dynamics of biomolecules. isotope.com
Chromatographic Techniques , particularly High-Performance Liquid Chromatography (HPLC), are used to assess chemical and chiral purity. Chiral HPLC is specifically employed to determine the enantiomeric excess, ensuring that the product is predominantly the L-isomer. sigmaaldrich.com
The combination of these analytical methods provides a comprehensive evaluation of the synthesized L-Phenylalanine (U-13C9; 15N), confirming its suitability for use in sensitive research applications.
Advanced Analytical Spectroscopic and Spectrometric Methodologies Employing L Phenylalanine U 13c9; 15n
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The uniform labeling of L-Phenylalanine with ¹³C and ¹⁵N significantly enhances its utility in Nuclear Magnetic Resonance (NMR) spectroscopy, a technique pivotal for elucidating the structure and dynamics of molecules in solution. The introduction of these isotopes provides distinct NMR signals that can be used to probe the local environment of the phenylalanine residue within a larger biomolecular structure. isotope.com
High-Resolution ¹³C and ¹⁵N NMR for Structural Elucidation of Biomolecules
The use of uniformly ¹³C and ¹⁵N-labeled amino acids is a cornerstone of modern biomolecular NMR, facilitating the determination of three-dimensional structures of proteins and other macromolecules. nih.govnih.gov By incorporating L-Phenylalanine (U-13C9; 15N) into a protein, researchers can obtain a series of ¹³C-¹³C and ¹³C-¹⁵N correlations through various NMR experiments. These correlations provide crucial distance and dihedral angle restraints that are used to calculate and refine the three-dimensional structure of the protein.
One-dimensional (1D) and two-dimensional (2D) NMR experiments on samples containing labeled phenylalanine provide detailed information about the chemical environment of each labeled atom. chemicalbook.combmrb.io For instance, the ¹³C chemical shifts of the aromatic ring in phenylalanine are sensitive to the local structure and packing within the protein core. illinois.edu High-resolution solid-state NMR studies on uniformly [¹³C,¹⁵N]-labeled proteins have demonstrated the ability to obtain detailed structural information, even in non-crystalline states. nih.gov
Table 1: Representative ¹³C NMR Chemical Shifts for L-Phenylalanine
| Atom | Chemical Shift (ppm) |
| Cα | 58.744 |
| Cβ | 39.095 |
| Cγ (aromatic) | 137.798 |
| Cδ1/Cε1 | 132.093 |
| Cδ2/Cε2 | 131.834 |
| Cζ | 130.418 |
| C' (carbonyl) | 176.774 |
| Note: Chemical shifts can vary depending on the specific environment within a protein. Data sourced from the Biological Magnetic Resonance Bank (BMRB). bmrb.io |
Investigations into Protein Dynamics and Conformational Transitions
NMR spectroscopy, particularly with the aid of isotopic labeling, is a powerful technique for studying the dynamic nature of proteins. L-Phenylalanine (U-13C9; 15N) can be used as a probe to investigate conformational changes and flexibility in proteins over a wide range of timescales.
Relaxation dispersion NMR experiments, for example, can detect and characterize transient, sparsely populated protein conformations by analyzing the relaxation properties of the ¹³C and ¹⁵N nuclei in the labeled phenylalanine residues. These "invisible" states are often crucial for protein function, including enzyme catalysis and signal transduction. The ability to selectively observe the signals from the labeled phenylalanine allows for a focused investigation of the dynamics of specific regions within a large protein.
Ligand-Binding Studies and Interaction Analysis via Isotopic Shifts
The chemical shifts of the ¹³C and ¹⁵N nuclei in L-Phenylalanine (U-13C9; 15N) are highly sensitive to changes in their electronic environment. nih.gov This property is exploited in ligand-binding studies to identify interaction sites and characterize the binding event. When a ligand binds to a protein, it can induce changes in the chemical shifts of the amino acid residues at the binding interface.
By monitoring the ¹³C and ¹⁵N NMR spectra of a protein containing labeled phenylalanine upon titration with a ligand, researchers can map the binding site. The magnitude of the chemical shift perturbations can provide information about the strength and nature of the interaction. This approach is invaluable for drug discovery and for understanding the molecular basis of protein-ligand recognition.
Mass Spectrometry (MS) Based Quantitative and Qualitative Analysis
Mass spectrometry (MS) is another powerful analytical technique where L-Phenylalanine (U-13C9; 15N) finds significant application, particularly in the fields of metabolomics and proteomics. The known mass difference between the labeled and unlabeled compound allows for its use as an internal standard for accurate quantification and as a tracer to follow metabolic pathways. isotope.com
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for the separation, identification, and quantification of metabolites in complex biological samples. nih.gov In metabolomics studies, L-Phenylalanine (U-13C9; 15N) can be used as a spike-in internal standard to improve the accuracy and reproducibility of quantitative measurements of endogenous phenylalanine. nih.gov
Furthermore, in tracer studies, organisms or cell cultures can be supplied with L-Phenylalanine (U-13C9; 15N). nih.gov By tracking the incorporation of the heavy isotopes into various downstream metabolites using LC-MS, researchers can elucidate metabolic pathways and measure metabolic fluxes. For instance, the conversion of phenylalanine to tyrosine can be monitored by observing the appearance of ¹³C-labeled tyrosine. nih.gov This approach has been used to study amino acid metabolism in various contexts, including disease states like cancer. nih.gov
Table 2: Key Mass Spectrometry Parameters for L-Phenylalanine and its Labeled Analog
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| L-Phenylalanine | C₉H₁₁NO₂ | 165.0790 |
| L-Phenylalanine (U-13C9; 15N) | ¹³C₉H₁₁¹⁵NO₂ | 175.0790 |
| Note: The mass difference of +10 Da allows for clear differentiation in mass spectra. |
Gas Chromatography-Mass Spectrometry (GC-MS) in Volatile Metabolite Analysis
Gas chromatography-mass spectrometry (GC-MS) is a key technique for the analysis of volatile and semi-volatile organic compounds. nih.govmdpi.com While phenylalanine itself is not volatile, certain of its metabolic products are. In studies of metabolic disorders like phenylketonuria (PKU), GC-MS is used to analyze urinary organic acids, including metabolites derived from phenylalanine such as phenylpyruvic acid. researchgate.net
The use of isotopically labeled L-Phenylalanine (U-13C9; 15N) in conjunction with GC-MS can aid in tracing the metabolic fate of phenylalanine and quantifying the production of its various catabolites. By administering the labeled amino acid and analyzing subsequent biological samples, the labeled downstream products can be distinguished from their endogenous, unlabeled counterparts, providing a clear picture of the metabolic flux through these pathways.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) in Spatiotemporal Metabolite Tracking
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a sophisticated technique that maps the spatial distribution of molecules in tissue sections. When used with isotopically labeled tracers like L-Phenylalanine (13C9; 15N), MALDI-MSI becomes a powerful tool for spatiotemporal metabolite tracking, allowing researchers to visualize not just where a metabolite is, but also where it is metabolized over time. nih.gov
In a typical study, L-Phenylalanine (13C9; 15N) is introduced into a biological system, such as a mouse model with a tumor xenograft. At specific time points, tissues are harvested, sectioned, and coated with a MALDI matrix. A laser is then rastered across the tissue, desorbing and ionizing molecules from discrete spots. The mass spectrometer analyzes the ions from each spot, generating a map of the distribution of the labeled phenylalanine and its downstream metabolites.
Research using a similar tracer, L-[ring-13C6]-Phenylalanine, has demonstrated the ability to track its uptake and conversion into L-[ring-13C6]-Tyrosine within tumor tissues. nih.govnih.gov These studies reveal the kinetics of amino acid metabolism in relation to the tumor's morphology, showing, for instance, higher abundances of the tracer and its metabolite in viable tumor regions compared to non-viable areas. nih.gov The technique allows for the construction of dynamic metabolic flux maps, providing unprecedented insight into the metabolic reprogramming that is a hallmark of cancer. nih.gov
Table 1: Illustrative Findings from a Spatiotemporal MALDI-MSI Study with Labeled Phenylalanine
This table is based on findings from studies using 13C-labeled phenylalanine to track its kinetics in tumor tissue. nih.govnih.gov
| Time Point After Injection | Observation in Viable Tumor Tissue | Metabolic Implication |
| 10 minutes | Highest abundance of labeled Phenylalanine detected. | Rapid uptake of the amino acid by metabolically active tumor cells. |
| 30 minutes | Decreasing levels of labeled Phenylalanine; increasing levels of labeled Tyrosine. | Active conversion of Phenylalanine to Tyrosine via phenylalanine hydroxylase. |
| 60 minutes | Further decrease in labeled Phenylalanine; labeled Tyrosine levels plateau or begin to decrease. | Shows the peak and subsequent clearance or further metabolism of the synthesized Tyrosine. |
Quantitative Proteomics via Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate quantitative proteomics. nih.gov The method relies on the in vivo incorporation of stable isotope-labeled amino acids into the entire proteome of living cells. cuni.cz L-Phenylalanine (13C9; 15N) can be used in SILAC, although arginine and lysine (B10760008) are more common due to the specificity of trypsin, the enzyme typically used to digest proteins into peptides for analysis. cuni.cz
The SILAC workflow involves growing two populations of cells in chemically identical media, differing only in the isotopic form of an essential amino acid. scispace.com One population is grown in "light" medium containing natural phenylalanine, while the other is grown in "heavy" medium containing L-Phenylalanine (13C9; 15N). After several cell divisions to ensure complete incorporation of the label, the two cell populations can be subjected to different experimental conditions. scispace.com Subsequently, the cell lysates are combined in a 1:1 ratio. This early combination minimizes quantitative errors from sample handling. nih.gov
During mass spectrometry analysis, every phenylalanine-containing peptide from the "heavy" population will appear with a specific mass shift compared to its "light" counterpart. The ratio of the signal intensities of these heavy and light peptide pairs directly reflects the relative abundance of the protein in the two cell populations. SILAC is renowned for its accuracy and has been applied to study protein expression, post-translational modifications, protein turnover, and protein-protein interactions. researchgate.net
Table 2: Comparison of Quantitative Proteomic Strategies
| Feature | SILAC | 15N Metabolic Labeling | Chemical Labeling (e.g., iTRAQ, TMT) |
| Labeling Principle | In vivo metabolic incorporation of specific amino acids (e.g., Arg, Lys, Phe). cuni.cz | In vivo metabolic incorporation of 15N from the nitrogen source. | In vitro chemical derivatization of peptides. |
| Accuracy | Excellent; labeling occurs in vivo, minimizing experimental variation. cuni.cz | Good; but complex mass shifts complicate data analysis. cuni.cz | Good; but potential for incomplete labeling and side reactions. |
| Multiplexing | Typically 2-3 states (light, medium, heavy). | 2 states (14N vs 15N). | High (up to 18-plex or more). |
| Applicability | Primarily for cultured cells. researchgate.net | Broadly applicable to organisms that can be fed a labeled diet. | Applicable to any protein sample. |
Isotope Ratio Mass Spectrometry (IRMS) in Tracing Studies
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of isotopes in a given sample with extremely high precision. When applied to specific compounds, such as amino acids, it becomes a powerful tool for tracing nitrogen and carbon sources through biogeochemical cycles and metabolic pathways. nih.gov
The δ15N value (the deviation in parts per thousand from a standard) of phenylalanine is increasingly used as a proxy for the δ15N signature of the nitrogen source at the base of a food web. nih.gov This is because phenylalanine is an essential amino acid for most organisms and tends to exhibit minimal isotopic fractionation during trophic transfer.
A modern approach for these tracing studies involves coupling High-Pressure Liquid Chromatography (HPLC) with an Elemental Analyzer and IRMS (EA-IRMS). nih.gov In this setup, a protein hydrolysate is injected into the HPLC system, which separates the individual amino acids. The fraction containing phenylalanine is collected and then analyzed by EA-IRMS to determine its precise δ15N value. This method offers significantly improved precision over older gas chromatography-based methods. nih.gov
Table 3: Precision of Analytical Methods for δ15N-Phenylalanine Measurement
This table is based on a comparative study of analytical techniques. nih.gov
| Analytical Method | Sample Type | Average Standard Deviation (‰) |
| HPLC/EA-IRMS | Amino Acid Standards | ±0.16 |
| GC/C/IRMS | Amino Acid Standards | ±0.64 |
| HPLC/EA-IRMS | Deep-sea Coral Samples | ±0.27 |
| GC/C/IRMS | Deep-sea Coral Samples | ±0.60 |
Hybrid Analytical Platforms and Emerging Technologies
The frontiers of analytical science are continually pushed by the development of hybrid platforms that combine multiple technologies to achieve superior performance. The use of L-Phenylalanine (13C9; 15N) is integral to many of these advanced systems, providing the isotopic contrast necessary for complex biological questions.
One such hybrid platform is the previously mentioned HPLC/EA-IRMS system, which marries the separation power of chromatography with the high-precision measurement capabilities of IRMS. nih.gov This combination allows for compound-specific isotope analysis from complex mixtures, a task that would be difficult for either technique alone.
Another powerful hybrid technology is the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS), a cornerstone of SILAC-based proteomics. Here, HPLC separates the complex mixture of peptides generated from a protein digest before they are introduced into the mass spectrometer. The MS/MS capability then allows for both the quantification (from the MS1 scan) and the identification (from the fragmentation pattern in the MS2 scan) of the peptides.
Emerging technologies continue to refine these approaches. For example, MALDI-MSI is often performed on high-resolution mass spectrometers like Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instruments. nih.gov This combination (MALDI-FTICR-MSI) provides extremely high mass accuracy and resolution, allowing for the confident identification of labeled compounds and their metabolites within a complex tissue environment, separating them from other molecules with very similar masses. nih.govnih.gov These advanced platforms are critical for untangling the intricate details of metabolism and protein dynamics in both health and disease.
Applications of L Phenylalanine U 13c9; 15n in Deciphering Biological Pathways and Dynamics
Elucidation of Amino Acid Metabolic Networks and Fluxes
The dual labeling of carbon and nitrogen in L-Phenylalanine (U-13C9; 15N) is particularly advantageous for simultaneously quantifying carbon and nitrogen fluxes within metabolic networks. nih.gov This comprehensive approach provides a more complete picture of amino acid metabolism than single-isotope labeling.
Quantitative Metabolic Flux Analysis (MFA) in Cell Culture Systems
Metabolic Flux Analysis (MFA) is a critical technique for determining the rates of metabolic reactions within a cell. creative-proteomics.comnih.gov The use of stable isotope tracers like L-Phenylalanine (U-13C9; 15N) is central to this methodology. medchemexpress.commdpi.com In cell culture systems, cells are grown in a medium where the standard phenylalanine is replaced by its labeled counterpart. As the cells metabolize the labeled phenylalanine, the isotopes become incorporated into various downstream metabolites.
By analyzing the mass distribution of these metabolites using techniques like mass spectrometry, researchers can deduce the flow, or flux, of atoms through different metabolic pathways. frontiersin.orgyoutube.com This approach has been instrumental in understanding the metabolic reprogramming that occurs in cancer cells and other disease states. nih.gov For instance, MFA can reveal how cancer cells alter their amino acid metabolism to support rapid proliferation. nih.gov The choice of tracer is crucial for the precision of flux estimation, and comprehensively labeled tracers like L-Phenylalanine (U-13C9; 15N) provide rich data for resolving fluxes in central carbon metabolism. nih.govresearchgate.net
Intermediary Metabolism and Pathway Tracing in Microbial Models
In microbial systems, L-Phenylalanine (U-13C9; 15N) is used to trace the intricate pathways of intermediary metabolism. creative-proteomics.com Microorganisms such as Escherichia coli and Bacillus subtilis are often used as model organisms to study fundamental metabolic processes. medchemexpress.comnih.govnih.gov By introducing the labeled phenylalanine, scientists can follow the carbon and nitrogen atoms as they are incorporated into various biomolecules, thus mapping out the active metabolic routes. nih.govnih.gov
This has been particularly useful in understanding how bacteria synthesize aromatic amino acids and how they catabolize phenylalanine through pathways like the Ehrlich pathway. researchgate.netnih.gov For example, studies in Penicillium chrysogenum have used [U-13C] L-phenylalanine to elucidate the catabolic pathway leading to phenylacetate (B1230308). researchgate.net These investigations are vital for metabolic engineering, where the goal is to optimize microbial strains for the production of valuable chemicals or pharmaceuticals.
Amino Acid Interconversion and Catabolic Pathway Characterization
L-Phenylalanine (U-13C9; 15N) is an invaluable tool for studying the interconversion of amino acids and characterizing their breakdown pathways. researchgate.net The body can convert phenylalanine into tyrosine, another amino acid, through a process catalyzed by the enzyme phenylalanine hydroxylase. nih.gov By using labeled phenylalanine, researchers can directly measure the rate of this conversion in vivo. nih.gov
Furthermore, the catabolism of phenylalanine, the process by which it is broken down for energy or to produce other molecules, can be meticulously tracked. nih.gov In microorganisms, this has led to the identification of key enzymes and intermediates in phenylalanine degradation pathways. researchgate.net For instance, the detection of labeled phenylpyruvate and phenylacetate confirms the operation of an Ehrlich-like pathway in certain fungi. researchgate.net Understanding these catabolic routes is crucial, as their dysregulation can be associated with various diseases. nih.gov
Investigations into Protein Synthesis, Turnover, and Degradation Pathways
The dynamics of proteins—their synthesis, turnover, and degradation—are fundamental to cellular function. L-Phenylalanine (U-13C9; 15N) provides a non-radioactive and precise method for studying these processes.
Measurement of Fractional Protein Synthesis Rates in Biological Systems
The fractional synthesis rate (FSR) of proteins, which is the percentage of the protein pool synthesized per unit of time, can be accurately measured using labeled amino acids like phenylalanine. nih.govscispace.com In these "flooding dose" experiments, a large amount of the labeled amino acid is introduced into the system to quickly and uniformly enrich the precursor pool for protein synthesis. nih.govscispace.com
By measuring the incorporation of L-Phenylalanine (U-13C9; 15N) into proteins over time, researchers can calculate the FSR in various tissues, such as muscle. nih.gov This technique has been applied in diverse organisms, from piglets to Antarctic fish, to understand how factors like nutrition and environmental conditions affect protein synthesis. nih.govnih.gov For example, a study on the Antarctic eelpout used 13C15N-labeled phenylalanine to determine a very low protein synthesis rate of 0.049 ± 0.021% per day, consistent with the slow metabolism of polar fish. nih.gov Studies have also compared different labeled amino acids, finding that while absolute FSR values may differ depending on the tracer used (e.g., leucine (B10760876) vs. phenylalanine), the observed anabolic response to stimuli like feeding remains consistent. nih.gov
| Organism/System | Tracer Used | Measured Parameter | Key Finding |
| Piglets | L-[ring-2H5]Phenylalanine | Fractional Protein Synthesis Rate (FSR) | FSR in plasma and muscle decreased over time post-injection. scispace.com |
| Antarctic eelpout (Pachycara brachycephalum) | 13C15N-labeled-phenylalanine | Protein Synthesis Rate (Ks) in muscle | The protein synthesis rate was very low (0.049 ± 0.021% day−1), reflecting slow metabolism. nih.gov |
| Older Adults | [ring-(13)C(6)]phenylalanine & [ring-(2)H(5)]phenylalanine | Mixed muscle protein FSR | Absolute FSR values were ~20% lower when measured with phenylalanine tracers compared to leucine, but the anabolic response to feeding was similar. nih.gov |
Dynamic Analysis of Proteome Remodeling
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique that relies on the metabolic incorporation of "heavy" labeled amino acids. creative-proteomics.comchempep.com L-Phenylalanine (U-13C9; 15N) can be used as the heavy amino acid in SILAC experiments. In a typical setup, one population of cells is grown in a "light" medium with normal phenylalanine, while another is grown in a "heavy" medium containing L-Phenylalanine (U-13C9; 15N). creative-proteomics.comyoutube.com
After several cell divisions, all proteins in the "heavy" cell population will have incorporated the labeled phenylalanine. creative-proteomics.com The two cell populations can then be subjected to different experimental conditions, combined, and their proteins analyzed by mass spectrometry. The ratio of heavy to light peptides provides a precise quantification of changes in protein abundance between the two conditions. creative-proteomics.com This allows for a global analysis of proteome remodeling—the dynamic changes in the entire set of proteins—in response to various stimuli or during different cellular states. nih.gov SILAC has been widely applied to study protein expression, post-translational modifications, and protein-protein interactions. creative-proteomics.comchempep.com
Analysis of Aromatic Compound Biosynthesis in Plant and Fungal Systems
L-Phenylalanine is a crucial precursor for a vast array of aromatic compounds in plants and fungi, which play vital roles in structural support, defense, and signaling. The use of L-Phenylalanine (U-13C9; 15N) has been instrumental in elucidating the intricate pathways of their biosynthesis.
Phenylpropanoid Pathway and Lignin (B12514952) Biosynthesis Studies
The phenylpropanoid pathway is a major metabolic route that converts phenylalanine into precursors for a wide range of secondary metabolites, including lignin. ornl.govnih.gov Lignin, a complex polymer, is a primary component of the secondary cell walls of vascular plants, providing structural integrity. nih.gov
By supplying L-Phenylalanine (U-13C9; 15N) to plant systems, researchers can trace the flow of the labeled carbon and nitrogen atoms through the phenylpropanoid pathway. The initial step involves the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. frontiersin.orggenome.jp Subsequent enzymatic reactions, including hydroxylations and methylations, lead to the formation of monolignols, the building blocks of lignin. genome.jp The incorporation of the ¹³C and ¹⁵N labels into these intermediates and the final lignin polymer can be monitored to understand the flux and regulation of this pathway under various conditions.
Studies using labeled phenylalanine have helped to identify and characterize the key enzymes involved in lignin biosynthesis, such as cinnamate-4-hydroxylase (C4H) and 4-hydroxycinnamate CoA ligase (4CL). frontiersin.org Furthermore, this approach has been valuable in investigating the transcriptional regulation of the lignin biosynthetic pathway, involving transcription factor families like MYBs and NACs. frontiersin.org
Biosynthesis of Flavonoids and Other Phenolic Compounds
Flavonoids and other phenolic compounds are a diverse group of plant secondary metabolites derived from the phenylpropanoid pathway, known for their roles in pigmentation, UV protection, and defense against pathogens. nih.gov L-Phenylalanine serves as the initial substrate for the biosynthesis of these compounds. nih.gov
The application of L-Phenylalanine (U-13C9; 15N) allows for the detailed investigation of the biosynthetic routes leading to various flavonoids and phenolics. For instance, it has been used to study the expression of key enzymes like chalcone (B49325) synthase (CHS), which catalyzes the first committed step in flavonoid biosynthesis. nih.gov By tracing the labeled atoms, researchers can quantify the production of specific compounds such as anthocyanins, flavonols, and flavan-3-ols in response to different stimuli or genetic modifications. nih.gov This provides insights into the regulation of metabolic branching between different classes of phenolic compounds.
Production of Secondary Metabolites and Volatile Aroma Compounds
Beyond structural polymers and signaling molecules, phenylalanine is a precursor to a variety of other secondary metabolites, including volatile aroma compounds that contribute to the characteristic scent of many plants. researchgate.netnih.gov These compounds are crucial for attracting pollinators and can also have defense functions. nih.gov
Isotopic labeling with L-Phenylalanine (U-13C9; 15N) is a key technique for elucidating the biosynthetic pathways of these volatile compounds. For example, it has been used to trace the conversion of phenylalanine to compounds like 2-phenylethanol, a significant floral scent component. researchgate.net This involves tracking the labeled atoms through enzymatic steps such as decarboxylation and reduction. researchgate.net Such studies are vital for understanding how plants produce their unique aroma profiles and for potential biotechnological applications in the flavor and fragrance industries.
| Precursor | Pathway | Key Enzymes | End Products | Research Focus with L-Phenylalanine (U-13C9; 15N) |
| L-Phenylalanine | Phenylpropanoid Pathway | Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-hydroxycinnamate CoA ligase (4CL) | Lignin, Cinnamic Acid Derivatives | Tracing metabolic flux, identifying pathway intermediates, and understanding regulatory mechanisms. frontiersin.orggenome.jp |
| L-Phenylalanine | Flavonoid Biosynthesis | Phenylalanine ammonia-lyase (PAL), Chalcone synthase (CHS) | Flavonoids (e.g., Anthocyanins, Flavonols), Other Phenolic Compounds | Quantifying the production of specific flavonoids and understanding the regulation of metabolic branches. nih.gov |
| L-Phenylalanine | Secondary Metabolite/Aroma Compound Production | Aromatic Amino Acid Decarboxylases, Reductases | 2-Phenylethanol, Benzaldehyde, and other volatile compounds | Elucidating biosynthetic pathways of volatile aroma compounds for flavor and fragrance applications. researchgate.netnih.gov |
Neurobiochemical Studies and Precursor Metabolism
In the central nervous system, L-phenylalanine is an essential amino acid that serves as a precursor for the synthesis of critical neurotransmitters. The use of L-Phenylalanine (U-13C9; 15N) provides a precise method for studying the dynamics of these metabolic pathways in vitro.
Tracing Precursors for Catecholamine Synthesis in vitro
Catecholamines, including dopamine, norepinephrine, and epinephrine, are monoamine neurotransmitters synthesized from the amino acid tyrosine. Phenylalanine can be converted to tyrosine by the enzyme phenylalanine hydroxylase, thus serving as an indirect precursor for catecholamine synthesis. nih.gov
While tyrosine is the preferred substrate for tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, studies using labeled phenylalanine can help elucidate the contribution of phenylalanine to the catecholamine pool, especially under conditions where tyrosine levels may be limited. nih.govnih.gov By introducing L-Phenylalanine (U-13C9; 15N) into in vitro models of neuronal cells, researchers can trace the conversion of labeled phenylalanine to labeled tyrosine and subsequently to labeled catecholamines. This allows for the quantification of the flux through this pathway and how it might be affected by various physiological or pathological conditions.
Interplay with Serotonin (B10506) and Tryptophan Metabolic Pathways
The synthesis of the neurotransmitter serotonin is dependent on the availability of its precursor, the essential amino acid tryptophan. nih.gov Phenylalanine and other large neutral amino acids (LNAAs), including tryptophan and tyrosine, compete for transport across the blood-brain barrier via the same transporter protein. nih.govnih.gov
The use of L-Phenylalanine (U-13C9; 15N) in research can help to understand the competitive dynamics of amino acid transport and its subsequent effects on neurotransmitter synthesis. By manipulating the levels of labeled and unlabeled phenylalanine, researchers can study how changes in phenylalanine concentration affect the uptake of tryptophan and, consequently, the synthesis of serotonin. nih.gov These studies are crucial for understanding the complex interplay between different amino acid metabolic pathways and their impact on brain function and behavior.
| Precursor Amino Acid | Neurotransmitter Synthesized | Key Enzyme in Synthesis | Interaction with L-Phenylalanine |
| Tyrosine | Catecholamines (Dopamine, Norepinephrine, Epinephrine) | Tyrosine Hydroxylase | Phenylalanine is a precursor to Tyrosine. nih.gov |
| Tryptophan | Serotonin (5-HT) | Tryptophan Hydroxylase | Phenylalanine competes with Tryptophan for transport across the blood-brain barrier. nih.govnih.gov |
Computational and Theoretical Frameworks for L Phenylalanine U 13c9; 15n Isotopic Data Analysis
Flux Balance Analysis (FBA) and Constraint-Based Modeling of Metabolic Networks
Constraint-based modeling is a powerful systems biology approach for analyzing metabolic networks and predicting cellular behaviors. numberanalytics.com This methodology operates on the principle that cellular metabolism is governed by a set of constraints, including mass balance, thermodynamic feasibility, and enzyme capacity, which define the possible functional states of a metabolic network. numberanalytics.comnih.gov At the core of this approach is the construction of a mathematical model, typically represented by a stoichiometric matrix (S), which details the metabolic reactions within an organism. numberanalytics.com
Flux Balance Analysis (FBA) is a prominent method within the constraint-based modeling framework. youtube.com FBA allows for the prediction of metabolic fluxes—the rates of metabolic reactions—at a steady state. The approach assumes that over evolutionary time, organisms have optimized their metabolic networks to pursue a specific biological objective, such as maximizing growth (biomass production) or minimizing nutrient uptake. tau.ac.il By applying physicochemical constraints, FBA narrows down the vast range of possible flux distributions to a specific solution space that is compatible with a given objective function. tau.ac.il
The use of isotopically labeled compounds like L-Phenylalanine (U-13C9; 15N) is central to validating and refining these models. While FBA can predict theoretical flux distributions, stable isotope tracing experiments provide empirical data to quantify intracellular fluxes. For instance, in studies of L-phenylalanine production in recombinant Escherichia coli, 13C-labeling experiments have been used to derive flux patterns and identify metabolic bottlenecks. nih.gov In one such study, high rates of conversion from phosphoenolpyruvate (B93156) (PEP) to pyruvate (B1213749) (PYR) were identified as a key factor limiting the yield of L-phenylalanine. nih.gov By feeding the cell culture with a labeled substrate and tracking the isotopic enrichment in metabolites like phenylalanine, researchers can map the flow of carbon and nitrogen through the metabolic network. The dual labeling in L-Phenylalanine (U-13C9; 15N) is particularly advantageous as it enables the simultaneous quantification of both carbon and nitrogen fluxes, offering a more comprehensive view of amino acid metabolism. nih.gov
Table 1: Key Concepts in Flux Balance Analysis (FBA)
| Concept | Description | Relevance to L-Phenylalanine (U-13C9; 15N) |
| Stoichiometric Matrix (S) | A matrix representing the network of metabolic reactions, where rows correspond to metabolites and columns to reactions. numberanalytics.com | Defines the complete set of possible metabolic pathways involving phenylalanine synthesis and degradation. |
| Steady-State Assumption | The concentration of intracellular metabolites is assumed to be constant over time. mdpi.com | Allows for the calculation of reaction rates (fluxes) without needing detailed kinetic parameter data. |
| Constraints | Physicochemical limits (e.g., mass balance, thermodynamics, nutrient availability) imposed on the metabolic network. nih.gov | Narrows the possible metabolic states, making predictions more accurate. Isotopic data from L-Phenylalanine (U-13C9; 15N) can add further constraints. |
| Objective Function | A biological goal the cell is assumed to be optimizing, such as maximizing biomass production. tau.ac.il | Used to find a single, optimal flux distribution from the range of possible solutions. |
| Flux Distribution | The calculated rates of all reactions in the metabolic network for a given cellular state. numberanalytics.com | Tracking the 13C and 15N from L-Phenylalanine (U-13C9; 15N) provides experimental data to verify and refine predicted flux distributions. nih.gov |
Isotopic Labeling Pattern Simulation and Prediction
The interpretation of data from experiments using L-Phenylalanine (U-13C9; 15N) heavily relies on the ability to simulate and predict the resulting isotopic labeling patterns in metabolites and proteins. nih.gov When this labeled amino acid is introduced into a biological system, it is incorporated into proteins and may also be catabolized, leading to the transfer of its 13C and 15N isotopes to other molecules. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to measure the resulting distribution of these heavy isotopes. nih.govpubcompare.ai
However, the raw data from these instruments can be complex. The isotopic patterns often overlap, and metabolic processes can lead to unexpected labeling distributions, a phenomenon known as metabolic scrambling. nih.gov Computational simulation provides a means to deconvolve this complexity. By creating theoretical models of isotopic distribution, researchers can:
Predict Expected Patterns: Before an experiment, simulation can predict the theoretical isotopic patterns in various metabolites based on known metabolic pathways.
Analyze Experimental Data: Simulation tools can generate multiple theoretical isotope patterns for different labeling states (e.g., unlabeled, partially labeled, fully labeled). These can then be combined in linear combinations to fit the experimental data, allowing for precise quantification of the incorporation of the labeled amino acid. nih.gov
Identify Metabolic Scrambling: Discrepancies between the predicted and observed labeling patterns can reveal previously unknown metabolic activities or the scrambling of isotopes. For example, analysis of peptides containing labeled valine has identified the loss of the α-amino 15N in a significant portion of the peptide population, an effect that might have been missed without simulation. nih.gov
These simulations are crucial for accurately determining the percentage of label incorporation and for understanding the dynamics of protein turnover and metabolic flux. nih.govpubcompare.ai
Table 2: Factors in Isotopic Labeling Simulation for L-Phenylalanine (U-13C9; 15N)
| Factor | Description | Implication for Simulation |
| Isotopic Enrichment | The percentage of the labeled compound that is fully enriched with the heavy isotopes (e.g., 99% 13C, 99% 15N). isotope.comsigmaaldrich.com | The simulation must account for the presence of a small fraction of unlabeled or partially labeled molecules in the source compound. |
| Metabolic Pathways | The known biochemical reactions that phenylalanine participates in, including protein synthesis and catabolism. researchgate.net | The model must include all relevant reactions to accurately predict how the 13C and 15N isotopes will be distributed among downstream metabolites. |
| Metabolic Scrambling | The transfer of isotopes to non-target amino acids or positions due to interconnected metabolic pathways. nih.gov | Simulations need to be flexible enough to include potential scrambling pathways to achieve a good fit with experimental data. |
| Natural Isotope Abundance | The natural occurrence of heavy isotopes (e.g., ~1.1% for 13C) in unlabeled molecules. | The simulation must account for the contribution of natural isotopes to the overall mass spectrum to avoid misinterpretation. |
| Analytical Technique | The type of instrument used (e.g., high-resolution MS, tandem MS, NMR) determines the resolution and type of data obtained. nih.govnih.gov | The simulation output must be tailored to the specific data format and resolution of the analytical method being used. |
Integration with Multi-Omics Datasets for Systems-Level Understanding
To achieve a holistic, systems-level understanding of cellular physiology, it is essential to integrate data from multiple "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov L-Phenylalanine (U-13C9; 15N) is a powerful tool in this context, providing critical data for the proteomics and metabolomics layers. The integration of this isotopic data with other omics datasets allows researchers to connect genetic information and gene expression levels with the actual functional output of metabolic networks. nih.gov
The process involves using computational pipelines and models to find correlations and causal relationships between different data types. For example, a pipeline like INTEGRATE uses constraint-based modeling to determine how changes in gene expression (transcriptomics) are expected to translate into changes in metabolic fluxes. nih.gov The metabolomics data, which would include the measured incorporation of 13C and 15N from labeled phenylalanine into various metabolites, provides a direct readout of the metabolic state. This allows researchers to verify if the changes predicted from the transcriptomic data are actually occurring at the metabolic level. nih.gov
By integrating these datasets, scientists can:
Characterize Metabolic Rewiring: Understand how cells alter their metabolic pathways in response to genetic mutations or environmental changes. nih.gov
Identify Regulatory Mechanisms: Pinpoint which genes or enzymes are responsible for observed changes in metabolic fluxes.
Build Predictive Models: Develop more accurate models of cellular behavior that account for regulation at multiple levels, from the gene to the metabolite.
The use of L-Phenylalanine (U-13C9; 15N) in this context is invaluable because it provides dynamic information about metabolic fluxes and protein synthesis, which are the ultimate outputs of the regulatory information encoded in the genome and transcriptome. pubcompare.ai This integrated approach moves beyond studying individual components in isolation to understanding the complex interplay that governs the entire cellular system.
Table 3: Role of L-Phenylalanine (U-13C9; 15N) in Multi-Omics Integration
| Omics Layer | Type of Data | Role of L-Phenylalanine (U-13C9; 15N) Data |
| Genomics | DNA sequence, gene mutations | Provides the genetic blueprint for the metabolic network. |
| Transcriptomics | mRNA expression levels | Indicates which genes related to phenylalanine metabolism are active and at what level. nih.gov |
| Proteomics | Protein abundance, turnover rates | Directly measures the rate of protein synthesis and degradation by tracking the incorporation of labeled phenylalanine. isotope.com |
| Metabolomics | Metabolite concentrations and fluxes | Traces the path of 13C and 15N atoms through metabolic pathways, quantifying the flux through phenylalanine-related reactions. isotope.comisotope.com |
Future Directions and Advanced Methodological Developments for L Phenylalanine U 13c9; 15n Research
Novel Isotope Tracking and Imaging Modalities
The development of sophisticated imaging and tracking technologies is providing unprecedented spatial and temporal resolution of metabolic processes at the cellular and subcellular levels. These advancements are moving beyond bulk analysis to visualize the metabolic heterogeneity within tissues and even single cells.
Mass Spectrometry Imaging (MSI) has emerged as a powerful tool for mapping the distribution of molecules in biological tissues. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI can be used to track the spatiotemporal kinetics of L-phenylalanine and its metabolites. For instance, studies have utilized MALDI-Fourier-Transform Ion Cyclotron Resonance (FTICR)-MSI to visualize the uptake and conversion of L-[ring-13C6]-phenylalanine to L-[ring-13C6]-tyrosine in non-small cell lung carcinoma xenografts. nih.govacu.edu.aunih.govdntb.gov.ua This approach revealed that the labeled amino acids were more abundant in viable tumor regions compared to necrotic areas, demonstrating the capability of MSI to link metabolic activity with tissue morphology. nih.govacu.edu.aunih.govdntb.gov.ua
Raman Microspectroscopy offers a non-destructive, label-free method for chemical analysis of single cells. rsc.orgnih.govbohrium.com When combined with stable isotope labeling, known as Raman-stable isotope probing (Raman-SIP), it can trace the incorporation of isotopes into cellular biomass. acs.org This technique can distinguish between unlabeled cells and those that have incorporated 13C and 15N from labeled substrates like L-phenylalanine, providing insights into metabolic activity at the single-cell level. acs.org Advanced methods like Coherent Raman Scattering (CRS) microscopy, including Stimulated Raman Scattering (SRS), further enhance imaging speed and sensitivity, making it possible to visualize the distribution of isotopically tagged compounds within living cells and tissues in real-time. acs.orgstanford.edu
These imaging modalities are crucial for understanding metabolic reprogramming in diseases like cancer and for studying cell-type-specific metabolism in complex tissues. nih.govacu.edu.aunih.govdntb.gov.ua
High-Throughput Screening and Automation in Isotopic Labeling Experiments
The complexity of metabolic networks necessitates high-throughput approaches to efficiently study the effects of genetic or chemical perturbations. The integration of automation and robotics with stable isotope labeling is enabling large-scale metabolomics experiments.
Automated Liquid Handling and Sample Preparation are key to increasing the throughput of isotopic labeling studies. Robotic systems can perform precise and repeatable tasks such as cell seeding, media exchange with isotope-labeled substrates, and sample quenching and extraction. This automation minimizes human error and allows for the processing of a large number of samples in parallel, which is essential for screening libraries of chemical compounds or genetic variants.
High-Throughput Mass Spectrometry and Data Analysis are critical for analyzing the large datasets generated from these experiments. Modern mass spectrometers can rapidly analyze samples, and when coupled with automated data processing pipelines, can provide comprehensive metabolic profiles. Software tools have been developed to specifically handle data from stable isotope labeling experiments, enabling the automated identification and quantification of labeled metabolites and the calculation of metabolic fluxes. numberanalytics.comnih.gov These tools are essential for extracting meaningful biological insights from the vast amounts of data generated in high-throughput metabolomics. numberanalytics.comnih.gov
The combination of these technologies facilitates the screening of drug candidates for their effects on amino acid metabolism or the identification of genes involved in specific metabolic pathways.
Expansion into Novel Biological Systems and Environmental Studies
The application of L-Phenylalanine (U-13C9; 15N) is expanding beyond traditional cell culture and animal models into more complex and diverse biological and environmental systems.
In Neurobiology , stable isotope-labeled amino acids like L-phenylalanine are used to study neurotransmitter metabolism and protein turnover in the brain. medchemexpress.comimmunomart.comisotope.comisotope.com Given that phenylalanine is a precursor to catecholamine neurotransmitters, tracing its metabolic fate can provide insights into the regulation of these crucial signaling molecules in neurological health and disease. isotope.comisotope.com
In Plant Biology , stable isotope labeling is used to investigate amino acid metabolism and its role in growth, development, and response to environmental stress. frontiersin.org By supplying plants with labeled L-phenylalanine, researchers can trace its incorporation into proteins and specialized metabolites, providing a deeper understanding of plant metabolic networks. frontiersin.org
In Microbial and Environmental Research , stable isotope probing is a powerful tool for identifying the metabolic functions of microorganisms within complex communities. Studies have shown that amino acids like phenylalanine can shape soil bacterial communities and influence nutrient cycling. researchgate.net By introducing L-Phenylalanine (U-13C9; 15N) into an environmental sample, such as soil or a microbial consortium, researchers can identify which organisms are actively consuming the amino acid and trace the flow of carbon and nitrogen through the microbial food web. This approach has been used to study the role of specific bacterial populations, such as Pseudomonas, in the degradation of pollutants. It also has applications in understanding the production of L-phenylalanine by bacteria. nih.gov
The expansion of these isotopic tracing techniques into a wider array of biological and environmental contexts promises to uncover novel metabolic pathways and interactions, contributing to a more holistic understanding of the role of amino acids in complex systems.
Q & A
Q. How is L-phenylalanine (13C9; 15N) utilized as an internal standard in quantitative bioanalytical methods?
L-Phenylalanine (13C9; 15N) is employed as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to improve quantification accuracy. For example, in serum analysis, it compensates for matrix effects and ionization variability during sample preparation. A validated method involves spiking known concentrations into serum, followed by protein precipitation and chromatographic separation using a C18 column. The isotopic label minimizes co-elution interference, enabling precise calibration curves (e.g., for levothyroxine and liothyronine quantification) .
Q. What protocols ensure the isotopic purity of L-phenylalanine (13C9; 15N) in tracer studies?
Isotopic purity is critical for metabolic flux analysis. Researchers should:
- Source materials from certified suppliers (e.g., >99% 13C9 and 15N enrichment).
- Verify purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR).
- Store the compound in anhydrous, light-protected conditions to prevent degradation.
Cross-contamination risks are mitigated by dedicated labware and separate handling workflows for labeled vs. unlabeled analogs .
Q. How does dual isotopic labeling (13C9 and 15N) enhance metabolic pathway tracing compared to single labels?
Dual labeling allows simultaneous tracking of carbon and nitrogen flux in pathways like the phenylalanine-tyrosine cascade. For instance, 13C9 traces carbon skeleton incorporation into proteins or secondary metabolites, while 15N monitors amino group transfer. This dual approach resolves ambiguities in pathways where nitrogen exchange or transamination occurs, as observed in cytochalasan biosynthesis studies .
Advanced Research Questions
Q. How can researchers address discrepancies in 15N retention rates during isotopic tracer studies?
Discrepancies (e.g., lower-than-expected 15N incorporation in cytochalasin D) may arise from isotopic exchange in the cellular amino acid pool. To mitigate this:
- Use short incubation times to limit non-enzymatic exchange.
- Pair labeled phenylalanine with 15N-depleted media components.
- Apply kinetic modeling to distinguish enzymatic vs. non-enzymatic nitrogen transfer. Data normalization to protein-bound phenylalanine 15N levels can isolate pathway-specific retention .
Q. What experimental design considerations are critical for minimizing matrix effects in LC-MS/MS assays using L-phenylalanine (13C9; 15N)?
- Sample preparation: Use stripped serum to eliminate endogenous analyte interference.
- Chromatography: Optimize gradient elution to resolve analytes from isobaric interferences (e.g., levothyroxine D3 vs. endogenous analogs).
- Ionization settings: Adjust source temperature and collision energy to enhance SIL-IS signal specificity. Validate method robustness via spike-and-recovery tests across multiple matrices .
Q. How can isotopic scrambling be detected and corrected in 13C9/15N-labeled phenylalanine during protein synthesis studies?
Isotopic scrambling (e.g., 13C loss via decarboxylation) is detected using:
- High-resolution mass spectrometry: Monitor unexpected mass shifts in hydrolyzed protein fragments.
- 13C-NMR: Confirm carbon backbone integrity.
Correction involves: - Computational adjustment of mass isotopomer distributions.
- Parallel experiments with position-specific 13C labels (e.g., 1-13C phenylalanine) to trace scrambling pathways .
Q. What strategies optimize the synthesis of N-modified L-phenylalanine derivatives (e.g., N-formyl, N-Boc) for peptide engineering?
- Reaction conditions: Use anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine for N-acylation.
- Purification: Employ reverse-phase HPLC to isolate products from unreacted precursors.
- Characterization: Validate via HRMS and chiral chromatography to ensure stereochemical integrity. For example, N-tert-butoxycarbonyl-L-phenylalanine synthesis achieves >95% yield under controlled pH and temperature .
Data Analysis and Validation
Q. How should researchers interpret conflicting data on isotopic enrichment in protein vs. secondary metabolite pools?
Contradictions may stem from compartmentalized metabolism. For example, 15N-labeled phenylalanine might show higher retention in cytosolic proteins than in mitochondrial-derived metabolites. Use subcellular fractionation coupled with SILAC (stable isotope labeling by amino acids in cell culture) to map compartment-specific enrichment. Normalize data to total cellular nitrogen content to resolve discrepancies .
Q. What statistical methods are recommended for handling variability in isotopic tracer studies?
- Error propagation models: Account for variability in MS signal intensity and enrichment measurements.
- Bayesian inference: Quantify uncertainty in metabolic flux estimates.
- Multivariate regression: Isolate confounding factors (e.g., cell growth rate effects on tracer uptake). Tools like OpenMETA or INCA are widely used for dynamic flux analysis .
Tables
Q. Table 1. Key LC-MS/MS Parameters for L-Phenylalanine (13C9; 15N) Quantification
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
